2-Methyl-6-phenylpyrazine
Overview
Description
“2-Methyl-6-phenylpyrazine” is a chemical compound with the CAS Number: 74233-03-7 . It has a molecular weight of 170.21 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 . This indicates the molecular structure of the compound.
Scientific Research Applications
Polarography in Pharmaceutical Analysis
2-Methyl-6-phenylpyrazine derivatives, such as 2-Hydroxy-3-phenyl-6-methylpyrazine, have been identified in the study of pharmaceutical compounds. For instance, this derivative is a product of cephalexin degradation, and its electrochemical properties were analyzed using polarography, revealing a potential application in pharmaceutical analysis (Núñez-Vergara, Squella, & Silva, 1982).
Anticancer Research
Derivatives of this compound have shown promising results in anticancer research. For example, a study highlighted the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Chromatography in Biochemical Analysis
The use of 2-amino-3-phenylpyrazine as a sensitive fluorescence labeling reagent for saccharides in chromatography demonstrates another scientific application. This compound facilitates the analysis of monosaccharides in glycoproteins, showcasing its utility in biochemical research (Yamamoto, Hamase, & Zaitsu, 2003).
Synthesis of Heterocyclic Substances
This compound derivatives are key synthons in synthesizing a wide variety of heterocyclic substances with antimicrobial activities. These substances, synthesized from 2-arylhydrazononitriles, show potential in combating various microbial organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Research in Organic Synthesis
The study of reactions and syntheses involving 2,5-disubstituted pyrazine monoxides, such as 2-methyl-5-phenylpyrazine 1-oxide, contributes to organic chemistry research. These studies provide insights into the behavior and potential applications of these compounds in various chemical processes (Ohta, Akita, & Hara, 1979).
Solar Cell Development
In the field of renewable energy, derivatives of this compound have been utilized in the development of solar cells. For example, certain polymers based on these derivatives show potential in enhancing the efficiency of solar cells (Wienk et al., 2006).
Mechanism of Action
Target of Action
Pyrazines, the class of compounds to which 2-Methyl-6-phenylpyrazine belongs, are known for their versatility in pharmacological activity . .
Mode of Action
Pyrazine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Pyrazine derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels
Safety and Hazards
The safety information for “2-Methyl-6-phenylpyrazine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-methyl-6-phenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFUCSNDMWUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74233-03-7 | |
Record name | 2-Methyl-6-phenylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074233037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-6-PHENYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8FFZ6SOM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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